2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol
Brand Name: Vulcanchem
CAS No.: 852392-18-8
VCID: VC0052885
InChI: InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2
SMILES: C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O
Molecular Formula: C₉H₁₀F₃NO₂
Molecular Weight: 221.18

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol

CAS No.: 852392-18-8

Cat. No.: VC0052885

Molecular Formula: C₉H₁₀F₃NO₂

Molecular Weight: 221.18

* For research use only. Not for human or veterinary use.

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol - 852392-18-8

Specification

CAS No. 852392-18-8
Molecular Formula C₉H₁₀F₃NO₂
Molecular Weight 221.18
IUPAC Name 2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol
Standard InChI InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2
SMILES C1=CC(=CC(=C1)OC(F)(F)F)C(CN)O

Introduction

Chemical Identity and Structure

Basic Information

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol is an organic compound characterized by its trifluoromethoxy substituent on the phenyl ring. The compound belongs to the class of β-amino alcohols, containing both primary amine and alcohol functional groups.

PropertyInformation
CAS Registry Number852392-18-8
IUPAC Name2-amino-1-[3-(trifluoromethoxy)phenyl]ethanol
Molecular FormulaC9H10F3NO2
Molecular Weight221.18 g/mol
Canonical SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(CN)O
InChIInChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2

The compound exists as a primary crystalline structure with distinct functional groups that contribute to its chemical behavior and reactivity .

Structural Features

The key structural elements of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol include:

  • A phenyl ring with a trifluoromethoxy group (-OCF3) at the meta (3) position

  • A hydroxy (-OH) group attached to the benzylic carbon

  • An aminomethyl (-CH2NH2) group connected to the carbinol carbon

This structural arrangement creates a chiral center at the carbinol carbon, allowing for the existence of enantiomers with potential differences in biological activity .

Physical and Chemical Properties

Physicochemical Characteristics

The physical and chemical properties of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol are critical for understanding its behavior in various chemical reactions and formulations.

PropertyValue
Physical StateCrystalline solid
SolubilitySoluble in organic solvents; limited solubility in water
Melting PointData not available in current sources
Boiling PointData not available in current sources
DensityApproximately 1.3-1.4 g/cm³ (estimated from similar compounds)
Log PApproximately 1.2-1.5 (estimated from similar compounds)

The trifluoromethoxy group significantly affects the compound's physicochemical properties, including its lipophilicity, metabolic stability, and membrane permeability .

Spectroscopic Properties

While specific spectroscopic data for 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol is limited in the available sources, its structure suggests characteristic spectral patterns:

  • In NMR spectroscopy, the trifluoromethoxy group typically shows distinctive signals in both ¹H and ¹³C NMR

  • The presence of the -CF3 group results in characteristic splitting patterns due to F-C coupling

  • Mass spectrometry would show a molecular ion peak at m/z 221, with fragmentation patterns typical of trifluoromethoxy-containing compounds

Synthesis and Preparation Methods

Preparation of Derivatives

The hydrochloride salt of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol (CAS# 1955492-36-0) is a significant derivative with the molecular formula C9H11ClF3NO2. This salt form often provides improved stability, solubility profiles, and handling characteristics compared to the free base .

Applications in Research and Development

Pharmaceutical Applications

2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol has significant applications in pharmaceutical research and development:

  • It serves as a reagent in the synthesis of potent and selective ethanolamine inhibitors of bacterial phenylalanyl tRNA synthetase

  • The compound is utilized in the synthesis of 1-aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, which function as competitive inhibitors of fatty acid amide hydrolase

  • Its unique structural features make it valuable for creating compounds with potential antimicrobial and anti-inflammatory properties

Structure-Activity Relationships

The presence of the trifluoromethoxy group at the meta position of the phenyl ring provides distinct advantages in pharmaceutical development:

  • Enhanced metabolic stability compared to non-fluorinated analogs

  • Improved membrane permeability due to the lipophilic nature of the -OCF3 group

  • Potential for unique binding interactions with target proteins through electronic and steric effects

  • Increased bioavailability of derived pharmaceutical compounds

Comparative Analysis with Related Compounds

Trifluoromethyl Versus Trifluoromethoxy Analogs

A comparative examination of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol and its trifluoromethyl analog (2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol) reveals important distinctions:

Property2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol
CAS Number852392-18-821172-28-1
Molecular FormulaC9H10F3NO2C9H10F3NO
Molecular Weight221.18 g/mol205.177 g/mol
Structural DifferenceContains -OCF3 group at meta positionContains -CF3 group at meta position
ApplicationsInhibitors of bacterial phenylalanyl tRNA synthetaseBuilding block for synthesis of neuroprotective compounds

The oxygen atom in the trifluoromethoxy group creates distinct differences in electron distribution, bond angles, and interactions with potential binding sites in target proteins, potentially leading to different biological activities .

Position Isomers and Related Derivatives

Various position isomers and related derivatives have been studied, including:

  • 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol hydrochloride (para-substituted analog)

  • 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (containing two -CF3 groups)

These compounds exhibit varying physical properties and biological activities compared to 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol, highlighting the importance of substituent position and identity in structure-activity relationships .

Biochemical and Pharmacological Properties

Enzymatic Interactions

As a precursor to enzyme inhibitors, 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol contributes to compounds that interact with specific enzymatic targets:

  • Derivatives act as inhibitors of bacterial phenylalanyl tRNA synthetase, an essential enzyme involved in bacterial protein synthesis

  • Compounds derived from this amino alcohol demonstrate competitive inhibition of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids

  • The specific stereochemistry at the chiral center likely influences the binding affinity and selectivity toward target enzymes

Structure-Based Drug Design Applications

The unique structural features of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol make it valuable in structure-based drug design:

  • The hydroxyl and amino groups provide hydrogen bonding capabilities

  • The trifluoromethoxy group offers lipophilic interactions and unique electronic properties

  • The chiral center allows for stereochemical optimization of drug candidates

  • The aromatic ring enables π-π stacking interactions with aromatic amino acid residues in target proteins

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic methods for the analysis of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol may include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography (GC) with mass spectrometric detection

  • Thin-Layer Chromatography (TLC) for rapid qualitative analysis

These methods are essential for assessing the purity, identifying impurities, and confirming the identity of the compound in research and quality control settings.

Spectroscopic Identification

Spectroscopic methods for the identification and characterization of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and structural elucidation

  • X-ray crystallography for definitive structural determination in the solid state

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